Enhanced Carboxylic Acid Acidity (pKa Depression) Relative to Non-Fluorinated Parent
The 2′-fluoro substituent lowers the pKa of the carboxylic acid group through an inductive electron-withdrawing effect transmitted across the biphenyl system. 2′-Fluorobiphenyl-3-carboxylic acid exhibits a predicted pKa of 4.02 ± 0.10, compared to 4.14 ± 0.10 for the non-fluorinated biphenyl-3-carboxylic acid parent . This ~0.12 log unit increase in acidity may influence ionization state at physiological pH, solubility–pH profiles, and salt-forming propensity during formulation development.
| Evidence Dimension | Acid dissociation constant (pKa) – predicted by ACD/Labs |
|---|---|
| Target Compound Data | pKa = 4.02 ± 0.10 |
| Comparator Or Baseline | Biphenyl-3-carboxylic acid (CAS 716-76-7): pKa = 4.14 ± 0.10 |
| Quantified Difference | ΔpKa ≈ −0.12 (target compound is more acidic by approximately 0.12 log units, corresponding to an ~32% higher Ka) |
| Conditions | ACD/Labs predicted values at ~25 °C in aqueous solution; both values from the same prediction algorithm enabling direct comparison |
Why This Matters
The enhanced acidity affects the compound's ionization state at physiological pH (~7.4), where the carboxylate anion predominates for both compounds, but the subtle pKa shift may meaningfully alter solubility–pH profiles, salt selection options, and hydrogen-bond donor strength in target engagement.
